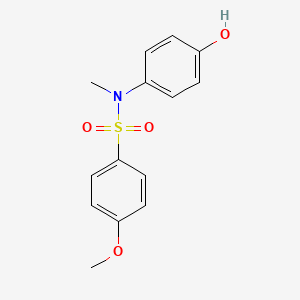

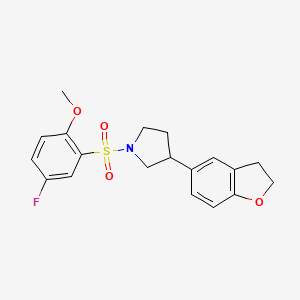

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide” is a complex organic compound. The closest compound I found is “N-(4-hydroxyphenyl)glycine”, also known as Glycin . It is a photographic developing agent used in classic black-and-white developer solutions .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide” were not found, a related compound, N-(4-hydroxyphenyl)glycine, can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .Aplicaciones Científicas De Investigación

Antiviral Activity Against Dengue Virus

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide (4-HPR) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the Dengue virus . It was found to be effective in a mouse model of severe dengue virus (DENV) infection . The study suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement .

Inhibitor of DENV NS5 Binding

4-HPR has been identified as a specific inhibitor of the binding of DENV NS5 to IMPα/β1 . This property makes it a potential candidate for the development of antiviral drugs.

Antiviral Activity Against SARS-CoV-2

4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .

Reactive Oxygen Species (ROS) Inducing Agent

4-HPR is a well-known ROS-inducing agent . The generation of intracellular ROS was found to be increased in the target cells in a cell–cell fusion assay after 4-HPR treatment . This ROS generation is associated with the inhibitory effect of 4-HPR on SARS-CoV-2 entry .

Inhibitor of DEGS1 Enzymatic Activity

4-HPR inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This property could have potential applications in the treatment of diseases related to lipid metabolism.

Decrease in Membrane Fluidity

4-HPR has been found to decrease membrane fluidity . This property could have potential applications in the treatment of diseases related to cell membrane dynamics.

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15(11-3-5-12(16)6-4-11)20(17,18)14-9-7-13(19-2)8-10-14/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVSPUWGJAEPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)

![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)

![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)